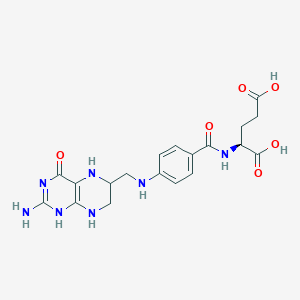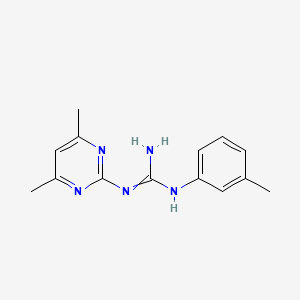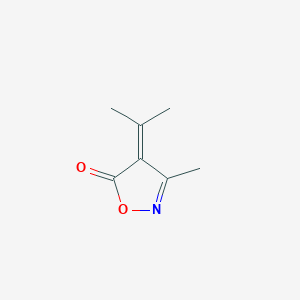
CID 91443
Übersicht
Beschreibung
CID 91443 is a useful research compound. Its molecular formula is C19H23N7O6 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 91443 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 91443 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization (CID) in Cell Biology : CID has been a valuable tool in cell biology, especially for studying protein function in cells with high precision and spatiotemporal resolution. It's primarily used in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mass Spectrometry : CID 91443 plays a crucial role in collision-induced dissociation (CID) studies in quadrupole ion trap mass spectrometry. It's used for analyzing the molecular ions of various compounds, aiding in the understanding of fragmentation processes (Basic & Yost, 2000).
Gene Regulation via CID : Engineered PROTAC-CID systems demonstrate the application of CID in inducible gene regulation and gene editing. These systems allow fine-tuning of gene expression and have potential in vivo applications (Ma et al., 2023).
Reversible Control of Protein Localization : CID is used for controlling protein-protein interactions with high spatiotemporal resolution. A novel chemical inducer of protein dimerization, capable of being rapidly activated and deactivated using light, exemplifies this application (Aonbangkhen et al., 2018).
Therapeutic Applications in Immunodeficiencies : In the context of combined immunodeficiencies (CIDs), CD45RA depletion in allogeneic hematopoietic stem cell transplantation has been studied. This approach aims to reduce alloreactivity while maintaining memory T-cell responsiveness, showing promise in treating CIDs (Touzot et al., 2015).
Solving Problems in Cell Biology : CID techniques have been instrumental in resolving complex issues in cell biology, such as the signaling paradox in lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Carbon Isotope Discrimination (CID) in Agriculture : CID is used to assess water use efficiency and productivity in crops like barley, offering potential selection criteria for breeding programs (Anyia et al., 2007).
IL-15's Role in T Cell Survival : IL-15's ability to stimulate the proliferation of memory phenotype CD8 T cells and its role in regulating the turnover of these cells has been studied, illustrating the diverse effects of this cytokine (Bérard et al., 2003).
Chemotherapy-Induced Diarrhea (CID) Treatment : The potential of the Huanglian Jiedu Decoction, an ancient Chinese Medicine herbal formula, as an adjuvant treatment for CID in cancer patients has been explored (Chan et al., 2020).
CID in Tandem Mass Spectrometry : The use of CID for peptide sequencing and its impact on the characterization of protein mixtures is another significant application area (Keenan et al., 1998).
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNYGQPCMXVAQ-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91443 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[4-(Diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)










![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)